Uvarigranol E

Description

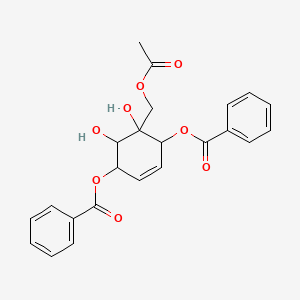

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-(acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-15(24)29-14-23(28)19(31-22(27)17-10-6-3-7-11-17)13-12-18(20(23)25)30-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQXSADIPBMJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C(C=CC(C1O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Structural Elucidation of Uvarigranol E

Natural Occurrence and Botanical Sources

Uvarigranol E has been successfully isolated from multiple species of Uvaria, highlighting its widespread occurrence within this genus.

Uvaria grandiflora has been a significant source for the isolation of this compound. Studies have reported the isolation of this compound from both the roots and leaves of this plant species. For instance, research has documented the isolation of this compound, along with other related polyoxygenated cyclohexenes, from the roots of Uvaria grandiflora nih.gov. Further investigations have also identified it from leaf extracts of the same species researchgate.netresearchgate.net.

Uvaria rufa is another key botanical source from which this compound has been isolated. Investigations have identified this compound from the methanol (B129727) extract of Uvaria rufa stems nih.govnih.govrowan.edu. Additionally, studies have reported its presence in the leaves of Uvaria rufa colab.wsresearchgate.net.

The species Uvaria dulcis has also yielded this compound. It has been isolated from the twigs of Uvaria dulcis, alongside other known compounds researchgate.net. Furthermore, research involving the ethyl acetate (B1210297) extract of Uvaria dulcis roots, leaves, and twigs has led to the isolation of this compound nih.gov. Dichloromethane extracts of Uvaria dulcis leaves have also been a source for its isolation researchgate.net.

Table 1: this compound Occurrence in Uvaria Species

| Plant Species | Plant Part | Solvent Used for Extraction | Reference(s) |

| Uvaria grandiflora | Roots | Not specified (extract) | nih.gov |

| Uvaria grandiflora | Leaves | Dichloromethane (DCM) | researchgate.netresearchgate.net |

| Uvaria grandiflora | Leaves | Not specified (extract) | researchgate.net |

| Uvaria rufa | Stems | Methanol | nih.govnih.govrowan.edu |

| Uvaria rufa | Leaves | Not specified (extract) | colab.wsresearchgate.net |

| Uvaria dulcis | Twigs | Not specified (extract) | researchgate.net |

| Uvaria dulcis | Leaves | Dichloromethane | researchgate.net |

| Uvaria dulcis | Roots, Leaves, Twigs | Ethyl Acetate (EtOAc) | nih.gov |

Isolation Techniques and Methodologies

The isolation of this compound from complex plant matrices relies on a series of well-established extraction and purification techniques.

The initial step in isolating this compound involves extracting the desired compounds from the plant material. Various solvents and methods are employed depending on the plant species and part. Common extraction solvents reported include methanol, ethyl acetate, and dichloromethane, which are used to obtain crude extracts from stems, leaves, roots, and twigs researchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.net. These solvents are selected for their ability to solubilize a broad range of organic compounds, including polyoxygenated cyclohexenes like this compound. Traditional methods such as maceration and Soxhlet extraction, often employing polar or intermediate-polar solvents, are fundamental in this process, although more innovative techniques are also being explored for enhanced efficiency and sustainability mdpi.com.

Following extraction, crude plant extracts are subjected to chromatographic techniques to isolate this compound in a pure form. Column chromatography, utilizing stationary phases such as silica (B1680970) gel, is a primary method for separating compounds based on their polarity nih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net. Further purification may involve techniques like Quick Column Chromatography (QCC) and separation using Sephadex LH-20, particularly when dealing with complex mixtures nih.gov. Analytical Thin-Layer Chromatography (TLC) is frequently used to monitor the purification process and assess the purity of isolated fractions nih.gov.

Once purified, the structure of this compound is elucidated using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, provides detailed information about the compound's carbon-hydrogen framework and connectivity nih.govresearchgate.netnih.govresearchgate.net. Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), determines the exact molecular formula and mass researchgate.net. Electronic Circular Dichroism (ECD) spectroscopy, along with methods like Mosher's esterification or X-ray crystallography, are employed to establish the absolute configuration and stereochemistry of the molecule nih.govresearchgate.netnih.gov.

Table 2: Chromatographic Purification and Structural Elucidation Methods

| Technique | Application/Purpose | Reference(s) |

| Column Chromatography | Separation of compounds from crude extracts | nih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net |

| Quick Column Chromatography (QCC) | Purification of compounds | nih.gov |

| Sephadex LH-20 Chromatography | Purification of compounds | nih.gov |

| Thin-Layer Chromatography (TLC) | Monitoring purification progress, assessing purity | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation (1D, 2D NMR) | nih.govresearchgate.netnih.govresearchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and formula (HRMS) | researchgate.net |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration and stereochemistry | nih.govresearchgate.netnih.gov |

| X-ray Crystallography | Determination of molecular structure and absolute configuration | nih.gov |

| Mosher Methodology | Determination of absolute configuration | nih.gov |

Stereochemical Assignments and Absolute Configuration Determination

Determining the three-dimensional arrangement of atoms, particularly the stereocenters, is critical for understanding the biological activity and properties of natural products like this compound. This is achieved through a combination of spectroscopic methods and, where possible, comparison with known compounds or theoretical calculations.

Spectroscopic Analysis (e.g., 2D NMR, UV)

Spectroscopic data, particularly UV-Vis and NMR, provide foundational information for stereochemical assignments. The UV spectrum of this compound typically displays absorption maxima in the ultraviolet region, with reported values at 226 nm and 273 nm nih.gov. These spectral features are characteristic of the chromophores present within the molecule.

While NMR spectroscopy primarily elucidates the connectivity and relative stereochemistry, subtle differences in chemical shifts and coupling constants can sometimes hint at conformational preferences or relative stereochemical arrangements. However, for definitive absolute configuration determination, complementary techniques are usually required.

Electronic Circular Dichroism (ECD) Studies

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules sioc-journal.cnrsc.org. This method measures the differential absorption of left and right circularly polarized light by chiral molecules. By comparing the experimental ECD spectrum of this compound with theoretically calculated ECD spectra, or by correlating its optical rotation sign with that of known compounds, its absolute configuration can be assigned nih.govresearchgate.netnih.govresearchgate.net.

Studies have reported the absolute configuration of this compound to be (1S,4R,5R,6R) nih.gov. This assignment was likely derived from a combination of ECD analysis, possibly alongside comparisons with related compounds or theoretical modeling, which are standard practices in natural product chemistry for establishing absolute stereochemistry researchgate.netnih.govsioc-journal.cnresearchgate.net. The compound exhibits a negative specific rotation, with a reported value of α D 23 −17.0 (c 0.10, MeOH) nih.gov, which is consistent with its determined absolute configuration.

Natural Sources and Biological Activities of Uvarigranol E

Natural Occurrences of Uvarigranol E

This compound is a naturally occurring compound that has been isolated from plants belonging to the Annonaceae family. Specifically, it has been identified in various species of the Uvaria genus. For instance, (-)-Uvarigranol E has been isolated from the stems of Uvaria rufa. nih.gov The genus Uvaria is known to be a rich source of polyoxygenated cyclohexenes. nih.gov

Detailed Research Findings on Biological Activities

The biological activities of many polyoxygenated cyclohexenes have been a subject of scientific investigation. However, research on the specific biological effects of this compound is limited. In a study evaluating the cytotoxic potential of various compounds isolated from Uvaria rufa, the fraction containing polyoxygenated cyclohexenes, which would include this compound, was found to be inactive against HCT 116 (human colon cancer) and 22Rv1 (human prostate cancer) cell lines. nih.gov

Biological Activity of Polyoxygenated Cyclohexenes from Uvaria rufa

| Test System | Cell Line | Compound Class | Result (IC50) |

|---|---|---|---|

| Cytotoxicity Assay | HCT 116 | Polyoxygenated Cyclohexenes | > 100 µM nih.gov |

Biological Activities and Pharmacological Potential of Uvarigranol E

Antimicrobial Activities

| Pathogen | MIC (μg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | 96.1 | nih.gov |

Antifungal Activity

The antifungal properties of Uvarigranol E have been investigated, though specific data on this compound's Minimum Inhibitory Concentrations (MICs) against common fungal pathogens like Candida albicans or Aspergillus niger were not explicitly found in the provided search results. However, related studies on other natural compounds and their antifungal activities suggest that compounds with similar structural motifs can exhibit potent effects against these fungi. Further research would be needed to establish this compound's specific MIC values and spectrum of activity against various fungal species.

Antimalarial Activity

This compound and related compounds have demonstrated antimalarial activity, particularly against Plasmodium falciparum. Studies isolating compounds from Uvaria cherrevensis reported that certain derivatives exhibited antimalarial activity with IC50 values ranging from 3.34 to 7.34 μg/mL against Plasmodium falciparum researchgate.net. Another study on related compounds indicated potential antimalarial effects against Plasmodium falciparum strains, with IC50 values reported for some compounds in the range of 5.2 to 24.4 µM researchgate.netscielo.br. These findings suggest that this compound, or structurally similar compounds, could be candidates for further development as antimalarial agents.

Table 1: Antimalarial Activity of this compound Analogs

| Compound Class/Analogs | Target Organism | Activity Type | IC50 Range (µg/mL) | IC50 Range (µM) | Reference |

| Uvaria cherrevensis derivatives | Plasmodium falciparum | Antimalarial | 3.34 – 7.34 | N/A | researchgate.net |

| Related compounds | Plasmodium falciparum | Antimalarial | N/A | 5.2 – 24.4 | researchgate.netscielo.br |

Anti-inflammatory Effects

Research indicates that this compound and related compounds possess anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage models. Studies on similar natural products have shown potent inhibition of NO production, with IC50 values as low as 7.4 μM for some compounds japsonline.comnih.gov. For instance, compounds isolated from Polygonum multiflorum demonstrated significant inhibitory activity against LPS-induced NO production, with IC50 values ranging from 7.6 to 17.8 μM for the most potent compounds japsonline.com. These findings suggest a potential mechanism for this compound in mitigating inflammatory processes.

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition)

| Compound Class/Analogs | Cell Model | Stimulus | Measured Parameter | IC50 Range (µM) | Reference |

| Related compounds | Macrophage RAW 264.7 | LPS | NO Production | 7.4 – 17.8 | japsonline.comnih.gov |

Enzyme Inhibitory Activities

This compound and related compounds have been investigated for their potential to inhibit various enzymes, which could translate to therapeutic applications in metabolic disorders and other conditions.

α-Glucosidase Inhibition: Studies on plant-derived compounds have identified inhibitors of α-glucosidase, an enzyme crucial in carbohydrate digestion. Some compounds have shown potent inhibitory activity with IC50 values as low as 11.3 µg/mL mdpi.com. While specific data for this compound is not detailed, the broader class of natural products includes effective α-glucosidase inhibitors.

5α-Reductase Inhibition: Research indicates that certain plant extracts and compounds can inhibit 5α-reductase, an enzyme involved in converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). These inhibitors are relevant for conditions like benign prostatic hyperplasia and androgenetic alopecia nih.govnih.govmdpi.commdpi.com. Specific IC50 values for this compound against 5α-reductase were not found in the provided search results.

Pyruvate (B1213749) Carboxylase Inhibition: Pyruvate carboxylase is a key enzyme in gluconeogenesis and the urea (B33335) cycle. Studies have explored various inhibitors of this enzyme, with some compounds showing IC50 values in the micromolar range (e.g., 0.104–0.204 μM for Pyruvate Carboxylase-IN-1) medchemexpress.comnih.govnih.gov. Direct data on this compound's inhibition of pyruvate carboxylase was not found.

PTPN22 Inhibition: Protein tyrosine phosphatase non-receptor type 22 (PTPN22) is an important regulator of T cell signaling. While research has focused on its role in autoimmune diseases and cancer immunotherapy, specific inhibitors and their IC50 values are being explored elifesciences.orgresearchgate.netnih.govnih.gov. Information on this compound as a PTPN22 inhibitor was not found in the provided search results.

Table 3: Enzyme Inhibitory Potential of Related Natural Compounds

| Enzyme | Activity Type | IC50 Range (µg/mL) | IC50 Range (µM) | Reference |

| α-Glucosidase | Inhibitor | 11.3 | N/A | mdpi.com |

| Pyruvate Carboxylase | Inhibitor | N/A | 0.104 – 0.204 | medchemexpress.com |

Preclinical Investigations in Animal Models

Preclinical investigations in animal models are crucial for evaluating the efficacy and safety of potential therapeutic agents. While specific in vivo studies detailing this compound's effects were not directly identified, research on related compounds provides insight. For instance, studies on compounds from Uvaria grandiflora demonstrated significant inhibition of edema formation in animal models, suggesting anti-inflammatory potential researchgate.net. Furthermore, the general principles of preclinical animal studies highlight their importance in assessing efficacy and safety before human trials, with models being selected based on physiological relevance to human conditions upenn.educreative-animodel.comosf.ioecco-ibd.eumdpi.com.

Mechanistic Studies of Uvarigranol E S Biological Actions

Molecular Target Identification and Validation

There is no published research identifying or validating specific molecular targets of Uvarigranol E. In the context of anticancer research, a crucial area of investigation is the identification of direct protein or nucleic acid targets through which a compound exerts its effects. For instance, the interference with Enhancer of Zeste Homolog 2 (EZH2), a well-established target in cancer therapy, has not been studied in relation to this compound. The scientific community has not yet reported any studies demonstrating a direct interaction between this compound and EZH2 or any other specific molecular target.

Cellular Pathway Modulation

The influence of this compound on key cellular signaling pathways remains uninvestigated. Many bioactive compounds exert their effects by modulating pathways that control cell growth, proliferation, and survival. However, no studies have been found that explore the impact of this compound on critical signaling cascades such as the AKT/ERK pathway. Similarly, there is no evidence to suggest that this compound is involved in the downregulation of Matrix Metalloproteinases 2 and 9 (MMP-2/9), which are enzymes crucial for cancer cell invasion and metastasis. The effect of this compound on these or any other defined cellular pathways has not been documented.

Receptor Binding and Ligand Interaction Studies

Detailed studies on the binding of this compound to specific cellular receptors or its interaction with other ligands are not present in the available scientific literature. Computational methods like molecular docking are often employed to predict the binding affinity and interaction of a compound with a protein target. However, no molecular docking studies for this compound have been published. Such studies are essential for understanding the potential therapeutic actions of a compound at a molecular level, and their absence for this compound indicates a significant gap in the understanding of its bioactivity.

Structure Activity Relationship Studies and Chemical Modification of Uvarigranol E

Structure-Activity Relationship (SAR) Analysis of Uvarigranol E Analogues

SAR studies aim to correlate specific structural features of a molecule with its observed biological activity. For this compound and its related compounds, both stereochemistry and the presence and arrangement of functional groups play significant roles.

Influence of Stereochemistry on Biological Activity

Stereochemistry, referring to the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity uou.ac.inyoutube.comnih.gov. Molecules with the same chemical formula but different spatial arrangements of atoms, known as stereoisomers, can exhibit vastly different pharmacological profiles uou.ac.in. For this compound, the synthesis of specific enantiomers, such as (+)-Uvarigranol E, highlights the importance of its defined stereochemistry nih.govresearchgate.netresearchgate.netnih.gov.

Studies on related polyoxygenated cyclohexenes, such as zeylenone (B150644), have demonstrated that specific stereoconfigurations are essential for optimal activity. For instance, research on zeylenone analogues indicated that compounds possessing particular absolute configurations exhibited significant tumor-suppressive effects researchgate.net. This suggests that the precise spatial orientation of hydroxyl groups and other substituents on the cyclohexene (B86901) ring of this compound likely dictates its interaction with biological targets, influencing its potency and selectivity. Deviations in stereochemistry can lead to reduced efficacy or even altered biological outcomes uou.ac.innih.gov.

Impact of Functional Group Variations on Potency and Selectivity

Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and biological properties reachemchemicals.comashp.orgbiosyn.com. In the context of this compound and similar natural products, modifications to these groups can profoundly affect potency and selectivity.

Research on zeylenone derivatives has provided valuable SAR insights. For example, it was found that hydroxyl groups at the C-1 and C-2 positions were crucial for activity, while esterification of large groups at the C-1 hydroxyl position led to a complete loss of activity. Conversely, the hydroxyl group at the C-3 position was important, with appropriate ester substituents potentially increasing potency researchgate.net. These findings underscore the principle that subtle changes in functional group identity, position, or derivatization can significantly modulate a compound's interaction with its biological target, thereby influencing its potency and selectivity. For this compound, exploring variations in its hydroxyl groups, ether linkages, or other potential functionalization sites could reveal critical SAR trends.

Chemical Modification Strategies for this compound Derivatives

Chemical modification of natural products is a cornerstone of drug discovery, aiming to optimize their therapeutic potential by enhancing efficacy, improving pharmacokinetic properties, and ensuring safety nih.gov.

Rational Design and Synthesis of Derivatized this compound Analogues for Enhanced Bioactivity

The rational design of this compound analogues for enhanced bioactivity would typically stem from detailed SAR studies. Based on findings from related compounds, modifications might target specific functional groups or stereocenters identified as critical for activity. For instance, if SAR studies reveal that a particular hydroxyl group is essential for target binding, chemical modifications could focus on synthesizing derivatives where this group is preserved or strategically modified (e.g., through esterification or etherification) to fine-tune interactions researchgate.netreachemchemicals.com.

The synthesis of this compound itself has been achieved through stereoselective approaches researchgate.netresearchgate.netnih.gov, providing a platform for generating various derivatives. Techniques such as mixed aldol (B89426) condensation, Grignard reactions, and ring-closing metathesis have been employed in the synthesis of related compounds, indicating the feasibility of creating diverse structural analogues researchgate.netresearchgate.netnih.gov. The goal of such modifications is to create molecules that exhibit superior binding affinity to their biological targets, leading to increased potency and potentially improved selectivity over existing agents.

Chemical Modification for Improved Stability and Pharmacokinetic Properties

Beyond enhancing bioactivity, chemical modifications are vital for improving a compound's stability and pharmacokinetic profile, which govern its absorption, distribution, metabolism, and excretion (ADME) nih.govnih.govnih.goveuropa.eu. Natural products often suffer from poor metabolic stability or unfavorable pharmacokinetic properties, limiting their therapeutic utility nih.gov.

Strategies to improve metabolic and chemical stability include:

Altering Functional Groups: Modifying labile functional groups (e.g., esters prone to hydrolysis) or groups susceptible to rapid metabolism can enhance a compound's half-life nih.gov. For example, replacing a hydroxyl group with a more metabolically stable ether linkage, or modifying an ester to a less labile amide, could be considered.

Introducing Stabilizing Moieties: The incorporation of specific chemical groups known to resist enzymatic degradation or improve solubility can be beneficial reachemchemicals.comnih.govcsic.es. For instance, in oligonucleotide therapeutics, modifications like 2'-O-methyl or phosphorothioate (B77711) linkages are used to increase nuclease resistance and stability csic.esnih.gov. While not directly applicable to this compound's structure, these examples illustrate the principle of using chemical modifications to protect against degradation.

Optimizing Physicochemical Properties: Modifications can be designed to improve water solubility, lipophilicity, or membrane permeability, thereby influencing absorption and distribution reachemchemicals.comnih.gov.

The development of derivatives with enhanced stability and favorable pharmacokinetic profiles is essential for translating promising natural products like this compound into viable therapeutic agents.

Compound List

this compound

Zeylenone

(+)-Uvarigranol E

(+)-6-O-Benzoylzeylenol

(-)-Zeylenol

(+)-Uvarigranol F

(-)-Uvarigranol G

Future Directions and Research Perspectives

Advancements in Asymmetric Synthesis of Uvarigranol E and Related Carbasugars

The stereoselective synthesis of carbasugars like this compound presents a significant chemical challenge due to the presence of multiple chiral centers. Future research will likely focus on developing more efficient and scalable asymmetric synthetic routes. Innovations in catalysis, such as the use of novel chiral catalysts and enzymatic transformations, are expected to play a pivotal role. nih.govmdpi.com Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, hold enormous potential for streamlining the production of complex molecules like this compound. nih.gov

Furthermore, the development of de novo asymmetric syntheses, moving from diastereoselective to enantioselective approaches, will be critical. mdpi.com Methodologies such as palladium-catalyzed glycosylation and ring-closing metathesis are being refined to allow for more precise control over stereochemistry. mdpi.com These advancements will not only facilitate the synthesis of this compound itself but also enable the creation of a diverse library of related carbasugar analogs for structure-activity relationship (SAR) studies.

Key advancements in asymmetric synthesis are anticipated in the following areas:

Organocatalysis: The use of small organic molecules as catalysts to drive stereoselective reactions.

Transition-Metal Catalysis: The application of metals like palladium and ruthenium to facilitate complex bond formations with high stereocontrol. acs.org

Biocatalysis: The use of enzymes to perform highly specific transformations, often under mild reaction conditions.

Flow Chemistry: The implementation of continuous flow technologies to improve reaction efficiency, safety, and scalability.

Integrated Omics Approaches for Comprehensive Target Discovery

A significant hurdle in the development of natural product-based drugs is the identification of their molecular targets. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit for elucidating the mechanism of action of this compound. researchgate.netnih.gov By analyzing global changes in cellular molecules upon treatment with this compound, researchers can identify key pathways and protein targets that are modulated by the compound. researchdeliver.com

Proteomics can directly identify protein-drug interactions and changes in protein expression levels, while metabolomics can reveal alterations in metabolic pathways. researchdeliver.comcreative-proteomics.comnih.gov When combined, these multi-omics datasets provide a comprehensive, systems-level view of the biological effects of this compound, moving beyond a one-drug-one-target paradigm. nih.gov This holistic understanding is crucial for identifying both on-target and off-target effects, which is vital for predicting efficacy and potential side effects. nih.govfrontiersin.org

Table 1: Integrated Omics in Drug Discovery

| Omics Field | Application in this compound Research | Potential Insights |

|---|---|---|

| Genomics | Identifying genetic mutations that confer sensitivity or resistance to this compound. | Understanding genetic predispositions to drug response. |

| Transcriptomics | Measuring changes in gene expression (mRNA levels) after treatment. | Identifying regulated genes and pathways. |

| Proteomics | Quantifying changes in protein levels and post-translational modifications. | Direct identification of protein targets and affected cellular machinery. mdpi.com |

| Metabolomics | Profiling changes in small-molecule metabolites. | Elucidating effects on metabolic networks and identifying biomarkers of drug activity. creative-proteomics.com |

Computational Chemistry and Molecular Modeling for Rational Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. scielo.org.mxnih.gov For this compound, these in silico approaches can be used to predict its binding modes with potential protein targets, elucidate the structural basis of its activity, and guide the rational design of more potent and selective analogs. qom.ac.irfums.ac.ir

Molecular docking studies can screen large virtual libraries of compounds against the three-dimensional structure of a target protein, helping to prioritize candidates for synthesis and biological testing. researchgate.net Molecular dynamics simulations can provide insights into the dynamic behavior of the this compound-protein complex, revealing key interactions and conformational changes that are critical for its biological function. nih.gov These computational methods, when used in an iterative cycle with experimental validation, can significantly accelerate the lead optimization process. scielo.org.mx

Applications of computational approaches include:

Virtual Screening: Identifying potential protein targets for this compound from large biological databases. researchgate.net

Binding Affinity Prediction: Estimating the strength of the interaction between this compound and its targets.

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of this compound and its analogs.

De Novo Design: Designing novel carbasugar structures with improved pharmacological properties based on the structural information of the target.

Exploration of Novel Biological Activities and Therapeutic Applications

While the initial interest in carbasugars often stems from their potential as glycosidase inhibitors, the structural uniqueness of this compound suggests it may possess a broader range of biological activities. rsc.orgacs.org Future research should aim to explore its potential in various therapeutic areas beyond metabolic diseases. Carbasugars have shown promise as antiviral, antibiotic, and antitumor agents. rsc.org

Screening this compound and its synthetic analogs against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. uu.nlresearchgate.net For instance, their ability to mimic carbohydrates makes them interesting candidates for modulating protein-carbohydrate interactions, which are involved in a wide array of physiological and pathological processes, including inflammation and cancer metastasis. curtin.edu.au The investigation of ring-expanded carbasugar analogs has also revealed interesting biological activities, highlighting the potential for structural diversification. rsc.org

Potential therapeutic areas for exploration include:

Oncology: Investigating anti-proliferative and anti-metastatic effects.

Infectious Diseases: Screening for antiviral and antibacterial properties.

Immunology: Exploring immunomodulatory and anti-inflammatory activities.

Neurodegenerative Diseases: Assessing potential neuroprotective effects.

Collaborative Research Frameworks in Natural Product Drug Discovery and Development

The journey of a natural product from discovery to a clinically approved drug is a long and complex process that requires a multidisciplinary and collaborative effort. frontiersin.orgnih.gov Future progress in this compound research will greatly benefit from the establishment of robust collaborative frameworks that bring together academic researchers, industry partners, and government institutions. tamu.edu

International collaborations can facilitate the exchange of knowledge, resources, and unique natural product libraries. nih.gov Public-private partnerships are essential for bridging the "valley of death" in drug development, providing the necessary funding and expertise to translate promising basic research findings into clinical candidates. frontiersin.org Organizations like the World Health Organization (WHO) are also promoting international cooperation in traditional medicine research, which can provide valuable leads for natural product discovery. wisdomlib.orgwho.intwho.int

Table 2: Key Stakeholders in Collaborative Natural Product Research

| Stakeholder | Role and Contribution |

|---|---|

| Academia | Basic research, discovery of new compounds, elucidation of mechanisms of action. |

| Pharmaceutical Industry | Drug development expertise, high-throughput screening, clinical trial management, and commercialization. |

| Government Agencies | Funding for basic and translational research, regulatory oversight. |

| Non-profit Organizations | Funding, advocacy, and building research networks. |

By fostering these synergistic relationships, the scientific community can more effectively harness the therapeutic potential of this compound and other promising natural products.

Q & A

Q. How is Uvarigranol E structurally characterized, and what analytical techniques are essential for its identification?

this compound (C₂₃H₂₂O₈, MW 426.42) is a polyoxygenated cyclohexene derivative isolated from Uvaria species. Key techniques for structural elucidation include:

- NMR Spectroscopy : Assign stereochemistry via ¹H-¹H COSY, HSQC, and HMBC correlations to resolve its tetracyclic scaffold .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration (1S,2S,3S,4R) using single-crystal data .

Q. What are the primary natural sources of this compound, and how is it isolated?

this compound is extracted from the roots of Uvaria grandiflora and Uvaria boniana using methanol or ethanol. Isolation involves:

- Column Chromatography : Silica gel or Sephadex LH-20 for preliminary separation.

- HPLC : Reverse-phase C18 columns with acetonitrile-water gradients for purification (>95% purity) .

- TLC Validation : Rf values compared against reference standards .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against cancer cell lines?

A robust experimental framework includes:

- Cell Line Selection : Use diverse models (e.g., HeLa, MCF-7) to assess specificity .

- Dose-Response Assays : IC₅₀ determination via MTT assays, with positive controls (e.g., doxorubicin) .

- Mechanistic Studies : Apoptosis markers (caspase-3/7 activation) and ROS quantification via flow cytometry .

- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate replicates .

Q. How should contradictions in reported bioactivity data for this compound be addressed?

Discrepancies in IC₅₀ values or mechanisms may arise from:

- Assay Variability : Standardize protocols (e.g., incubation time, cell density) across labs .

- Compound Stability : Test degradation under storage conditions (e.g., -80°C vs. room temperature) .

- Synergistic Effects : Evaluate combinatorial activity with chemotherapeutics (e.g., paclitaxel) .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

Use in silico tools to prioritize in vivo testing:

- ADME Prediction : SwissADME or pkCSM for bioavailability, BBB permeability, and CYP450 interactions .

- Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., EGFR, NF-κB) .

- Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity risks .

Methodological Best Practices

- Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with DOI links .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .

- Contradiction Resolution : Apply the P-E/I-C-O framework to refine hypotheses: Population (cell lines), Exposure (dose range), Intervention (drug combinations), Control (vehicle/DMSO), Outcome (IC₅₀, apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.